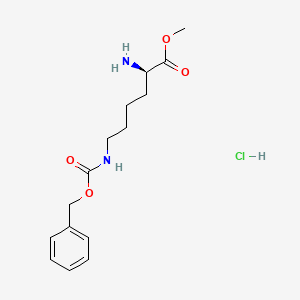
H-D-Lys(Z)-OMe HCl
Descripción general
Descripción
H-D-Lys(Z)-OMe HCl, also known as Methyl N6-[(benzyloxy)carbonyl]-D-lysinate hydrochloride, is a chemical compound with the molecular formula C15H22N2O4 and a molecular weight of 330.81 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of H-D-Lys(Z)-OMe HCl consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The structure is complex due to the presence of multiple functional groups, including a carboxyl group, an amine group, and a carbonyl group.Physical And Chemical Properties Analysis
H-D-Lys(Z)-OMe HCl has a molecular weight of 330.81 . The compound is typically stored at a temperature of +5 ± 3 °C .Aplicaciones Científicas De Investigación
Biochemistry: Enzyme Function Studies
H-D-Lys(Z)-OMe HCl: is utilized in the study of enzyme functions, particularly in understanding the role of lysine residues in enzymatic activity. By modifying specific lysine residues with this compound, researchers can investigate how these changes affect enzyme-substrate interactions, catalytic mechanisms, and protein stability .
Pharmacology: Drug Development
In pharmacology, H-D-Lys(Z)-OMe HCl serves as a building block for the synthesis of peptide-based drugs. Its protected lysine component is essential in creating peptides that mimic natural bioactive compounds, which can lead to the development of new therapeutic agents.
Medicinal Chemistry: Targeted Therapy
The compound is instrumental in medicinal chemistry for designing targeted therapies. By incorporating H-D-Lys(Z)-OMe HCl into the structure of ligands, scientists can enhance the selectivity and affinity of these molecules towards specific biological targets, which is crucial for the development of precision medicines .
Organic Synthesis: Peptide Coupling Reactions
H-D-Lys(Z)-OMe HCl: is widely used in organic synthesis, especially in peptide coupling reactions. Its protected amino group allows for the selective formation of peptide bonds without unwanted side reactions, making it a valuable tool for synthesizing complex peptides .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, H-D-Lys(Z)-OMe HCl can be employed as a standard in chromatography techniques to calibrate and validate analytical methods. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic analyses .
Chemical Engineering: Process Optimization
This compound plays a role in chemical engineering by aiding in process optimization. Its predictable reactivity and solubility profile enable engineers to fine-tune chemical processes, such as crystallization and purification, which are critical in the large-scale production of pharmaceuticals .
Materials Science: Biomaterials Fabrication
In materials science, H-D-Lys(Z)-OMe HCl contributes to the fabrication of biomaterials. It can be used to modify the surface properties of materials to improve biocompatibility, bioactivity, and the overall performance of medical implants and devices .
Environmental Science: Pollutant Degradation
Lastly, H-D-Lys(Z)-OMe HCl finds application in environmental science for the degradation of pollutants. Researchers can use it to synthesize enzymes or peptides that catalyze the breakdown of harmful substances, aiding in environmental remediation efforts.
Safety and Hazards
H-D-Lys(Z)-OMe HCl is for research use only and is not intended for human consumption or therapeutic use . In case of accidental exposure, the recommended first aid measures include moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, rinsing with pure water for at least 15 minutes if it comes in contact with eyes, and seeking immediate medical attention .
Mecanismo De Acción
Target of Action
H-D-Lys(Z)-OMe HCl, a derivative of lysine, is primarily targeted towards serine proteases involved in coagulation and fibrinolysis . These enzymes play a crucial role in the regulation of blood clotting, a process that prevents excessive bleeding when a blood vessel is injured.
Mode of Action
The interaction of H-D-Lys(Z)-OMe HCl with its targets involves the formation of chromogenic or fluorogenic substrates. These are synthetic peptides that react with proteolytic enzymes under the formation of color or fluorescence, which can be followed spectrophotometrically . The intensity of the color or fluorescence is proportional to the proteolytic activity of the enzyme .
Biochemical Pathways
H-D-Lys(Z)-OMe HCl affects the coagulation and fibrinolysis pathways. It acts as a substrate for serine proteases involved in these pathways, such as thrombin, Factor Xa, activated Protein C, and plasmin . The downstream effects include the regulation of blood clotting and dissolution of formed clots, maintaining a balance in the blood coagulation system.
Result of Action
The molecular and cellular effects of H-D-Lys(Z)-OMe HCl’s action primarily involve the regulation of enzymatic activity in the coagulation and fibrinolysis pathways . By acting as a substrate for specific enzymes, it can influence the rate of blood clotting and clot dissolution, thereby playing a role in the prevention of conditions such as thrombosis and embolism.
Propiedades
IUPAC Name |
methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718535 | |
| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Lys(Z)-OMe HCl | |
CAS RN |
1158-35-6 | |
| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropanamine, 1-[3-(1-methylethyl)phenyl]-](/img/structure/B1506200.png)
![6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1506202.png)

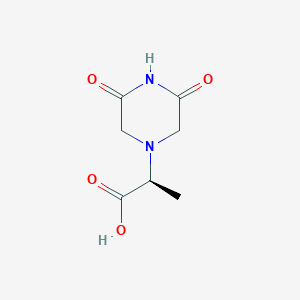
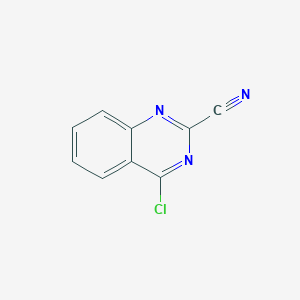
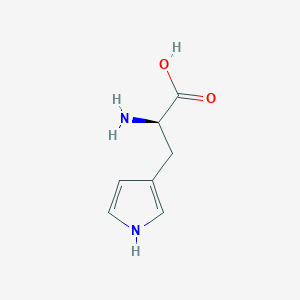
![7-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1506217.png)
![N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine](/img/structure/B1506229.png)


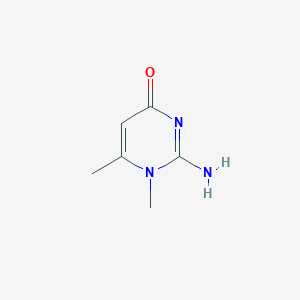
![2,3-Dihydrofuro[3,2-b]pyridin-5-amine](/img/structure/B1506237.png)

![[1-(2-Fluoroethyl)piperidin-4-yl]methanol](/img/structure/B1506250.png)